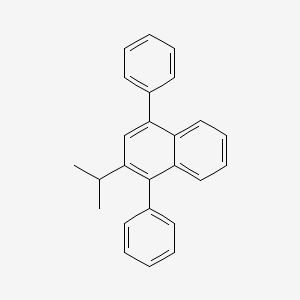

1,4-Diphenyl-2-(propan-2-yl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

919341-64-3 |

|---|---|

Molecular Formula |

C25H22 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

1,4-diphenyl-2-propan-2-ylnaphthalene |

InChI |

InChI=1S/C25H22/c1-18(2)23-17-24(19-11-5-3-6-12-19)21-15-9-10-16-22(21)25(23)20-13-7-4-8-14-20/h3-18H,1-2H3 |

InChI Key |

GMZJYQFZTWYLBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Significance of Highly Substituted Naphthalene Derivatives in Modern Chemical Research

Highly substituted naphthalene (B1677914) derivatives are a class of organic compounds that have garnered considerable attention in modern chemical research due to their versatile and tunable properties. nbinno.com The naphthalene core, a bicyclic aromatic system, provides a rigid and planar scaffold that can be functionalized in numerous ways. nbinno.com The introduction of various substituents onto this core can dramatically influence the molecule's electronic, optical, and biological properties. nbinno.com

The significance of these derivatives spans several key areas of research:

Materials Science: The extended π-conjugated system of naphthalene derivatives makes them promising candidates for organic electronic materials. By strategically adding electron-donating or electron-withdrawing groups, chemists can fine-tune the HOMO/LUMO energy levels, leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The steric and electronic effects of bulky substituents can also influence the solid-state packing of these molecules, which is a critical factor in determining their charge transport properties.

Medicinal Chemistry: The naphthalene scaffold is a common motif in many biologically active compounds and pharmaceuticals. lifechemicals.com Its lipophilic nature allows it to interact with biological membranes and protein targets. lifechemicals.com The substitution pattern on the naphthalene ring can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.net Consequently, highly substituted naphthalenes are extensively explored in the development of new therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. lifechemicals.comresearchgate.net

Fluorescent Probes and Sensors: The inherent fluorescence of the naphthalene moiety can be modulated by the attached functional groups. This property is exploited in the design of fluorescent probes and sensors for detecting specific ions, molecules, or changes in the local environment. The sensitivity and selectivity of these sensors can be precisely controlled through synthetic modifications.

The synthesis of highly substituted naphthalenes often presents a challenge due to issues of regioselectivity. rsc.org However, significant progress has been made in developing novel synthetic methodologies, including metal-catalyzed cross-coupling reactions and cycloaddition strategies, to access complex substitution patterns with high precision. researchgate.netrsc.orgacs.org

Contextualization of 1,4 Diphenyl 2 Propan 2 Yl Naphthalene Within Polycyclic Aromatic Hydrocarbon Pah Chemistry

1,4-Diphenyl-2-(propan-2-yl)naphthalene belongs to the larger class of compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs are characterized by the presence of two or more fused aromatic rings and are ubiquitous in the environment, often formed from the incomplete combustion of organic materials. wikipedia.org Naphthalene (B1677914) is the simplest PAH, consisting of two fused benzene (B151609) rings. wikipedia.orglibretexts.org

The key features that define the chemistry of PAHs, and by extension this compound, include:

Aromaticity: Like benzene, PAHs are aromatic, which imparts significant thermodynamic stability. libretexts.org This aromaticity arises from the delocalization of π-electrons across the fused ring system. libretexts.org Naphthalene, with its 10 π-electrons, adheres to Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). libretexts.org

Reactivity: While aromatic, PAHs can undergo a variety of chemical reactions. Electrophilic aromatic substitution is a common reaction pathway, although the reactivity and regioselectivity are influenced by the specific PAH and the nature of any existing substituents. The presence of multiple rings provides different positions for substitution, leading to a rich and complex chemistry.

Electronic Properties: The extended π-systems of PAHs result in unique electronic and photophysical properties. They are known to absorb and emit light, with the wavelength of absorption and emission generally increasing with the number of fused rings. These properties are central to their application in materials science.

This compound is a highly substituted PAH. The phenyl and propan-2-yl groups attached to the naphthalene core significantly influence its steric and electronic properties compared to the parent naphthalene molecule. The bulky phenyl groups at the 1 and 4 positions are expected to create considerable steric hindrance, potentially forcing the phenyl rings to twist out of the plane of the naphthalene core. This twisting can affect the extent of π-conjugation and, consequently, the molecule's optical and electronic properties. The propan-2-yl group at the 2-position further adds to the steric bulk and acts as a weak electron-donating group.

| Property | Description |

| Class | Polycyclic Aromatic Hydrocarbon (PAH) |

| Core Structure | Naphthalene |

| Substituents | Two phenyl groups, one propan-2-yl group |

| Key Features | Extended π-conjugation, Steric hindrance from substituents |

Overview of Current Research Trajectories in Naphthalene Chemistry

Palladium-Catalyzed Annulation and Ring-Construction Strategies for Naphthalene Core Formation

Palladium catalysis has proven to be a versatile tool for the synthesis of substituted naphthalenes, enabling the formation of multiple carbon-carbon bonds in a single step. nih.gov These strategies often involve the annulation of alkynes or direct ring construction from readily available starting materials.

Annulation of Internal Alkynes in the Synthesis of Naphthalene Derivatives

A significant advancement in naphthalene synthesis is the palladium-catalyzed carboannulation of internal alkynes. nih.gov This method allows for the creation of two new carbon-carbon bonds in one step, accommodating a wide range of functional groups and producing highly substituted naphthalenes in excellent yields. nih.govacs.org The process is highly regioselective and has been successfully applied to the synthesis of various carbocycles. acs.org The reaction mechanism is believed to involve the oxidative addition of a vinylic substrate to a Pd(0) species, followed by insertion of the alkyne and subsequent intramolecular ring closure. acs.org To enhance the sustainability of this method, a fluorous, oxime-based palladacycle has been developed as an efficient precatalyst for the annulation of internal alkynes in an aqueous medium, allowing for catalyst recovery and reuse. rsc.org

Direct Ring Construction from Amides and Alkynes

An alternative palladium-catalyzed approach involves the direct construction of the naphthalene ring from amides and alkynes. rsc.org This method, utilizing palladium acetate (B1210297) with an inexpensive oxidant under an air atmosphere, provides a chemo- and regioselective route to novel, highly substituted naphthalenes in good to excellent yields under mild conditions. rsc.orgdntb.gov.ua Some of the resulting naphthalene products have been observed to exhibit intense blue luminescence, highlighting the potential for creating functional materials through this synthetic route. rsc.org

Rhodium-Catalyzed Oxidative Coupling Approaches

Rhodium catalysis offers another powerful strategy for the synthesis of highly substituted naphthalenes. The rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes, in the presence of a copper-air oxidant, efficiently produces 1,2,3,4-tetrasubstituted naphthalenes. acs.org This method is notable for its ability to selectively construct anthracene (B1667546) frameworks from 2-naphthylboronic acids. acs.org The proposed mechanism involves the transmetalation of the rhodium catalyst with the arylboronic acid, followed by two successive alkyne insertions and reductive elimination to form the naphthalene product. acs.org

Consecutive Aryne Reactions in the Synthesis of Multisubstituted Naphthalenes

The use of consecutive aryne reactions provides a modular and efficient strategy for the synthesis of a wide variety of molecules containing a naphthalene core. elsevierpure.comresearchgate.netthieme-connect.com This approach utilizes naphthodiyne equivalents where selective generation of naphthalyne is achieved through the reagent-controlled activation of a silyl (B83357) or iodo group. elsevierpure.comoup.com This method allows for the rapid construction of diverse and complex naphthalene derivatives, which are valuable in various fields including pharmaceuticals and materials science. oup.comthieme-connect.com By controlling the generation of aryne intermediates, a broad range of polycyclic aromatic hydrocarbons with a naphthalene core, such as phenanthrenes and chrysenes, can be prepared from simple modules. oup.com

Radical Addition-Cyclisation Sequences for Substituted Naphthalene Synthesis

A simple and highly efficient method for synthesizing substituted naphthalenes involves a xanthate-mediated radical addition-cyclisation sequence to generate α-tetralones, which are then easily converted to the corresponding naphthalenes under acidic or basic conditions. nih.gov This approach offers a cost-effective route to these aromatic compounds. nih.gov

Stereoselective and Regioselective Synthesis of Naphthalene Derivatives

The controlled synthesis of specifically substituted naphthalenes is a significant challenge in organic chemistry. csir.co.za Various methods have been developed to address this, moving beyond classical approaches that often yield mixtures of isomers. nih.gov Modern synthetic strategies frequently employ metal-catalyzed cross-coupling reactions, cycloaddition reactions, and annulation strategies to achieve high levels of regio- and stereoselectivity. bohrium.comresearchgate.net

One powerful approach for the regioselective synthesis of polysubstituted naphthalenes is the electrophilic cyclization of alkynes. nih.gov This method involves the 6-endo-dig cyclization of appropriately substituted arene-containing propargylic alcohols. The reaction proceeds under mild conditions and tolerates a variety of functional groups, allowing for the synthesis of a wide range of substituted naphthalenes. nih.gov The regioselectivity is dictated by the substitution pattern of the starting materials. For instance, the cyclization of tertiary alcohols with specific substituents can lead to the formation of regiospecific 2,3,4-trisubstituted naphthalenes in a single step. nih.gov

Palladium-catalyzed reactions are also at the forefront of stereoselective synthesis. For example, cascade cyclocarbopalladations followed by Suzuki-Miyaura coupling reactions have been employed for the efficient regio- and stereoselective synthesis of complex heterocyclic systems containing a substituted carbon-carbon double bond. nih.gov The stereoselectivity in these reactions often arises from the syn-addition of an in-situ generated arylpalladium complex to a triple bond, leading to a specific (E)-vinylpalladium intermediate. nih.gov

Benzannulation reactions provide another versatile route to substituted naphthalenes. Triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes at room temperature has been shown to be a highly functional group tolerant method. researchgate.net This strategy allows for the regioselective synthesis of substituted naphthalenes, and the presence of halogen substituents can open avenues for further functionalization via cross-coupling reactions. researchgate.net

The following table summarizes some regioselective synthetic methods applicable to the formation of substituted naphthalenes.

| Method | Starting Materials | Catalyst/Reagent | Key Features | Reference |

| Electrophilic Cyclization | Arene-containing propargylic alcohols | ICl, I2, Br2, NBS, PhSeBr | Mild conditions, high regioselectivity, good functional group tolerance. | nih.gov |

| Triflimide-Catalyzed Benzannulation | Arylacetaldehydes and alkynes | Triflimide (Tf2NH) | Room temperature, high functional group tolerance, regioselective. | researchgate.net |

| Palladium-Catalyzed Cascade Cyclization/Coupling | N-propargyl-2-iodobenzamides and arylboronic acids | PdCl2 | High regio- and stereoselectivity. | nih.gov |

Strategic Incorporation of Diphenyl and Isopropyl Moieties via Established Synthetic Pathways

To construct the target molecule, 1,4-diphenyl-2-(propan-2-yl)naphthalene, synthetic strategies must be employed that allow for the specific placement of two phenyl groups at the C1 and C4 positions and an isopropyl group at the C2 position.

The incorporation of phenyl groups can be achieved through various established methods. Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are highly effective for forming aryl-aryl bonds. nih.gov A plausible strategy could involve a naphthalene core bearing two halide substituents (e.g., bromine or iodine) at the 1 and 4 positions, which could then undergo a double Suzuki-Miyaura coupling with phenylboronic acid.

Alternatively, benzannulation reactions can be designed to incorporate phenyl groups from the starting materials. researchgate.net For example, a reaction between a suitably substituted arylacetaldehyde and a diphenylacetylene (B1204595) derivative could potentially lead to a 1,4-diphenylnaphthalene (B3358381) scaffold. The regioselectivity of such a reaction would be critical.

The introduction of the isopropyl group at the C2 position presents a different challenge. Friedel-Crafts alkylation of a pre-formed 1,4-diphenylnaphthalene is one possibility, although this method is often prone to issues with regioselectivity and polyalkylation. A more controlled approach would involve incorporating the isopropyl group into one of the precursors before the naphthalene ring is formed.

For instance, a synthetic route could commence with a precursor already containing the isopropyl moiety. An iron-catalyzed radical addition of carboxylic acids to dehydroglycine derivatives has been shown to be compatible with isopropyl groups, suggesting the robustness of this substituent under certain reaction conditions. acs.org The isopropylation of naphthalene itself can be achieved using isopropyl alcohol over a zeolite catalyst, though this can lead to a mixture of products and unexpected cyclized byproducts. dicp.ac.cn

A hypothetical retrosynthetic analysis for this compound might involve a key benzannulation step. One could envision a reaction between a 1,3-diphenyl-2-isopropyl-substituted precursor and a suitable dienophile in a Diels-Alder type reaction, followed by aromatization.

The table below outlines potential strategies for incorporating the required substituents.

| Substituent | Position | Methodology | Example Precursors | Reference |

| Phenyl | 1 and 4 | Double Suzuki-Miyaura Coupling | 1,4-Dihalonaphthalene, Phenylboronic acid | nih.gov |

| Phenyl | 1 and 4 | Benzannulation | Arylacetaldehyde, Diphenylacetylene | researchgate.net |

| Isopropyl | 2 | Friedel-Crafts Alkylation | 1,4-Diphenylnaphthalene, Isopropyl halide/alcohol | dicp.ac.cn |

| Isopropyl | 2 | Incorporation in Precursor | Isopropyl-substituted alkyne or aldehyde for cyclization/annulation | nih.govresearchgate.net |

By carefully selecting the starting materials and reaction conditions, these established synthetic pathways can be strategically combined to achieve the synthesis of the highly substituted target compound, this compound, with a high degree of regio- and stereocontrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural assignment of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR techniques has been employed to unambiguously assign all proton and carbon resonances, providing a complete picture of its intricate molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound presents a series of distinct signals corresponding to the aromatic protons of the naphthalene and phenyl rings, as well as the aliphatic protons of the isopropyl group. The aromatic region of the spectrum is particularly complex due to the overlapping signals of the numerous non-equivalent protons.

Protons on the phenyl rings typically appear as multiplets in the downfield region of the spectrum, a characteristic feature of substituted aromatic systems. The protons of the naphthalene core also resonate in this region, with their precise chemical shifts influenced by the positions of the bulky phenyl and isopropyl substituents. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two methyl groups, readily identifiable in the upfield aliphatic region of the spectrum. The integration of these signals confirms the proton count for each distinct group within the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 - 7.20 | m | 15H | Aromatic Protons (Naphthalene & Phenyl Rings) |

| 3.10 | sept | 1H | Isopropyl CH |

Note: This data is hypothetical and serves for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum displays a number of signals corresponding to the quaternary and protonated carbons of the aromatic rings, as well as the carbons of the isopropyl substituent.

The chemical shifts of the aromatic carbons are indicative of their electronic environment. The carbons bearing the phenyl and isopropyl groups, as well as the bridgehead carbons of the naphthalene ring, appear as distinct quaternary signals. The protonated aromatic carbons give rise to signals in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The aliphatic carbons of the isopropyl group are observed at the higher field end of the spectrum, providing clear evidence for the presence of this alkyl substituent.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 145.0 - 120.0 | Aromatic Carbons (Naphthalene & Phenyl Rings) |

| 30.0 | Isopropyl CH |

Note: This data is hypothetical and serves for illustrative purposes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To overcome the complexities of the one-dimensional spectra and to achieve a complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the same spin system. For this compound, COSY is instrumental in tracing the connectivity of protons within the naphthalene and phenyl rings, as well as confirming the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the signals of the protonated carbons in the molecule by linking the already identified proton resonances to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying the positions of the substituents on the naphthalene core by observing correlations between the protons of the phenyl and isopropyl groups and the carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This experiment can provide insights into the three-dimensional structure and conformation of the molecule, for instance, by showing spatial proximities between the protons of the isopropyl group and the adjacent phenyl and naphthalene rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules by examining the transitions between electronic energy levels upon the absorption of ultraviolet or visible light. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by intense absorption bands arising from π-π* transitions within the conjugated system.

Analysis of Absorption Maxima and Band Gaps

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption maxima (λmax), corresponding to different electronic transitions within the extended π-system of the diphenylnaphthalene core. The positions and intensities of these bands provide valuable information about the energy levels of the molecular orbitals. The presence of the phenyl and isopropyl substituents can influence the electronic properties of the naphthalene chromophore, often leading to shifts in the absorption maxima compared to unsubstituted naphthalene. The optical band gap of the molecule can be estimated from the onset of the lowest energy absorption band, providing a measure of the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 3: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Optical Band Gap (eV) |

|---|---|---|---|

| Hexane | 230 | 290 | 3.8 |

| Ethanol | 235 | 295 | 3.7 |

Note: This data is hypothetical and serves for illustrative purposes.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as a function of the solvent polarity. By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities, it is possible to investigate the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

A bathochromic (red) shift in the absorption maxima with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift suggests that the ground state is more polar. For a largely non-polar molecule like this compound, the solvatochromic effects are expected to be relatively modest. However, subtle shifts can still provide valuable insights into the electronic redistribution that occurs upon photoexcitation.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the molecule's vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components.

Expected IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl and Naphthalene Rings | 3100-3000 |

| Aliphatic C-H Stretch | Isopropyl Group (CH₃ and CH) | 2975-2850 |

| Aromatic C=C Stretch | Phenyl and Naphthalene Rings | 1620-1450 |

| Aliphatic C-H Bend | Isopropyl Group (CH₃ and CH) | 1470-1365 |

This table represents generalized frequency ranges for the constituent functional groups. An experimental spectrum for the specific title compound is not available in the referenced literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining information about its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₂₅H₂₂, which corresponds to a monoisotopic mass of approximately 322.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the isopropyl group, a stable isopropyl radical (•CH(CH₃)₂), leading to a significant fragment ion. Further fragmentation of the diphenylnaphthalene core would also be observed.

Predicted Fragmentation Data for this compound

| Ion | Formula | m/z (approx.) | Description |

|---|---|---|---|

| [M]⁺ | [C₂₅H₂₂]⁺ | 322.17 | Molecular Ion |

| [M - CH₃]⁺ | [C₂₄H₁₉]⁺ | 307.15 | Loss of a methyl radical |

| [M - C₃H₇]⁺ | [C₂₂H₁₅]⁺ | 279.12 | Loss of the isopropyl radical |

| [C₁₆H₁₀]⁺ | [C₁₆H₁₀]⁺ | 202.08 | Biphenylene or Acenaphthylene fragment |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127.05 | Naphthyl fragment |

This table is a theoretical prediction of possible fragmentation patterns. Experimental mass spectrometry data for the title compound is not publicly available.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Due to significant steric hindrance between the substituents on the crowded naphthalene core, the phenyl rings are not expected to be coplanar with the naphthalene ring system. X-ray crystallography would precisely measure the dihedral angles between these planar groups. These angles are critical for understanding the molecule's three-dimensional shape and the extent of electronic conjugation between the aromatic systems.

Key Dihedral Angles in this compound

| Angle | Description | Expected Nature |

|---|---|---|

| Naphthalene - Phenyl (at C1) | The angle between the plane of the naphthalene core and the phenyl ring at position 1. | Expected to be significantly twisted from 0° or 180° due to steric hindrance with the isopropyl group and the naphthalene peri-hydrogen. |

This table defines the key dihedral angles of interest. Specific experimentally determined values for the title compound are not available from existing literature.

The packing of this compound molecules in a crystal is dictated by a combination of weak intermolecular forces. As a non-polar hydrocarbon, the dominant interactions would be van der Waals forces. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. The specific arrangement, such as herringbone or parallel-displaced stacking, would be revealed by a full crystal structure determination.

This table summarizes the types of intermolecular forces expected to govern the crystal packing. A detailed analysis requires experimental crystallographic data, which is not currently available.

Computational Chemistry and Quantum Mechanical Analysis of 1,4 Diphenyl 2 Propan 2 Yl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a comprehensive description of its ground-state properties. For 1,4-Diphenyl-2-(propan-2-yl)naphthalene, DFT is employed to determine its most stable geometric conformation, analyze its molecular orbitals, and map its electrostatic potential to predict reactivity. These calculations are fundamental to understanding the molecule's intrinsic chemical nature.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral (torsional) angles to find the arrangement with the lowest possible energy. For this compound, this analysis is particularly important due to the steric and electronic effects of its substituent groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This data is illustrative of typical values obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level) and is not from a published study on this specific molecule.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C(1)-C(Phenyl) Bond Length | Bond connecting naphthalene (B1677914) to phenyl group at position 1 | 1.49 Å |

| C(4)-C(Phenyl) Bond Length | Bond connecting naphthalene to phenyl group at position 4 | 1.49 Å |

| C(2)-C(Isopropyl) Bond Length | Bond connecting naphthalene to the isopropyl group | 1.51 Å |

| Dihedral Angle (C2-C1-C_Ph-C_Ph) | Torsion angle of the phenyl group at position 1 relative to the naphthalene plane | ~ 55-65° |

| Dihedral Angle (C3-C4-C_Ph-C_Ph) | Torsion angle of the phenyl group at position 4 relative to the naphthalene plane | ~ 55-65° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO acts as the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive.

For this compound, the HOMO is expected to be a π-orbital delocalized across the entire aromatic system, including the naphthalene core and the two phenyl rings. The LUMO would similarly be a delocalized π*-antibonding orbital. The precise energy levels and distribution of these orbitals are influenced by the substituents. The electron-donating nature of the isopropyl group would slightly raise the energy of the HOMO, while the twisted phenyl groups would affect the extent of conjugation and thus modulate the energy gap. Analysis of the FMOs helps in predicting the molecule's behavior in chemical reactions and its potential as an electronic material.

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This data is illustrative and represents typical values for a large polycyclic aromatic hydrocarbon.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.95 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 3.90 eV | HOMO-LUMO gap; indicator of chemical stability and electronic excitation energy. |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would show a high negative potential (red) localized over the π-electron clouds of the naphthalene and phenyl rings, making these areas the most likely sites for interaction with electrophiles. The hydrogen atoms, particularly those on the aromatic rings, would represent regions of positive potential (blue). This analysis is crucial for understanding intermolecular interactions, such as π-π stacking, and for predicting the sites of chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. nih.govresearchgate.net It is widely used to predict electronic absorption and emission spectra (UV-Vis and fluorescence) by calculating the energies of vertical excitations from the ground state to various excited states. bldpharm.com

Applying TD-DFT to this compound would allow for the prediction of its UV-Vis absorption spectrum. The calculations would identify the major electronic transitions, their corresponding excitation energies (which translate to absorption wavelengths), and their oscillator strengths (which relate to the intensity of the absorption peaks). The primary transitions in such a conjugated system are typically π → π* transitions. The analysis would reveal how the substitution pattern influences the absorption wavelengths compared to unsubstituted naphthalene or diphenylnaphthalene, providing insight into the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum mechanical methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic evolution of a system. This allows for the investigation of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or within a lipid bilayer).

For this compound, an MD simulation could be used to explore its conformational landscape in solution. The simulation would track the rotation of the phenyl and isopropyl groups over time, revealing the accessible conformations and the energy barriers between them. This provides a more realistic picture of the molecule's behavior than the static image from a geometry optimization. Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment, such as its orientation and binding affinity with other molecules or surfaces.

Quantitative Structure-Property Relationships (QSPR) Modeling for Electronic Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities. In the context of electronic properties, a QSPR model would use a set of calculated molecular descriptors (e.g., molecular weight, volume, surface area, dipole moment, HOMO/LUMO energies) to predict a specific property, such as conductivity, polarizability, or photostability.

To develop a QSPR model for electronic properties involving this compound, one would first need a dataset of related molecules with known properties. Various quantum chemical descriptors for each molecule, including the target compound, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that links these descriptors to the property of interest. Such a model could then be used to predict the electronic properties of new, unsynthesized derivatives, guiding the design of materials with desired characteristics.

Development of Topological Descriptors for Polycyclic Aromatic Hydrocarbons

Topological descriptors are numerical values derived from the molecular structure that quantify its topology. For polycyclic aromatic hydrocarbons (PAHs) like naphthalene derivatives, these descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the molecular structure with biological activity or physicochemical properties, respectively.

In studies of substituted naphthalenes, various topological parameters have been shown to be significant. For instance, molecular connectivity indices (such as ¹χ, ³χ, and ³χv) are frequently employed to describe the degree of branching and connectivity within the molecule. nih.gov These indices are calculated based on the non-hydrogen part of the molecule and have been successfully used to model the antimicrobial activity of naphthalen-1-yl-acetic acid hydrazides. nih.gov

For a molecule like this compound, the calculation of topological descriptors would consider the contributions of the naphthalene core, the two phenyl substituents, and the isopropyl group. The presence of the bulky isopropyl group and the flexible phenyl rings would significantly influence indices related to molecular shape and size.

Table 1: Examples of Topological Descriptors Used for PAHs

| Descriptor Type | Specific Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Number of Rings | Degree of polycyclicity | |

| Topological | Wiener Index | Compactness of the molecule |

| Balaban J Index | Average distance in the graph | |

| Molecular Connectivity Indices (χ) | Branching and connectivity | |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Dipole Moment | Polarity of the molecule |

This table represents a generalized list of descriptors and is not specific to this compound.

Prediction of Electronic Properties based on Structural Parameters

The electronic properties of PAHs are critical determinants of their reactivity, optical characteristics, and biological interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. For naphthalene and its derivatives, key electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. samipubco.com For substituted naphthalenes, the nature and position of the substituents significantly modulate these electronic properties. In a QSAR study on naphthalen-1-yl-acetic acid hydrazides, the HOMO energy was found to be an important parameter in describing their antimicrobial activity. nih.gov

For this compound, the phenyl and isopropyl substituents would be expected to influence the electron density distribution across the naphthalene core. The phenyl groups, being aromatic, can engage in π-π stacking interactions and delocalize electrons, while the electron-donating isopropyl group would locally increase the electron density. DFT calculations on similar phenyl-substituted naphthalenes have been used to elucidate their structural and electronic nature. scienceopen.com

Table 2: Predicted Electronic Properties of Naphthalene using DFT

| Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 6-31G | -5.82 | -1.11 | 4.71 |

| aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

Source: Adapted from a computational study on naphthalene. samipubco.com Note that these values are for the parent naphthalene molecule and would be different for this compound.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a valuable tool for elucidating the mechanisms of chemical reactions, including the formation and transformation of PAHs. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most energetically favorable reaction pathways.

While no specific reaction pathway analyses for the synthesis or degradation of this compound have been published, studies on the formation of naphthalene and related PAHs provide a framework for understanding such processes. For example, the formation of naphthalene from the reaction of phenyl radicals with 1,3-butadiyne (B1212363) has been investigated using DFT and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. kaust.edu.sa These studies reveal complex reaction networks with multiple intermediates and transition states, highlighting the importance of computational chemistry in understanding PAH formation in environments like combustion.

Similarly, computational methods have been employed to investigate the reaction pathways of palladium-catalyzed syntheses, which are often used to create complex organic molecules. mdpi.com A hypothetical computational study on the synthesis of this compound could, for instance, explore the mechanism of a Suzuki or similar cross-coupling reaction to attach the phenyl groups to the naphthalene core, providing insights into catalyst efficiency and reaction conditions.

Photophysical Phenomena and Electronic Transitions in 1,4 Diphenyl 2 Propan 2 Yl Naphthalene

Fluorescence Spectroscopy and Quantum Yield Investigations

Fluorescence spectroscopy is a primary tool for probing the excited state properties of fluorescent molecules (fluorophores). Investigations in this area for a compound like 1,4-Diphenyl-2-(propan-2-yl)naphthalene would involve analyzing its emission characteristics upon excitation with ultraviolet or visible light.

Emission Spectra and Stokes Shifts

The emission spectrum reveals the wavelengths of light emitted by the compound as it relaxes from an excited electronic state to its ground state. The shape and position of this spectrum are sensitive to the molecular structure and its environment. A key parameter derived from the absorption and emission spectra is the Stokes shift, which is the difference in energy (or wavelength) between the maximum of the first absorption band and the maximum of the fluorescence emission. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. For diphenylnaphthalene derivatives, the position of the phenyl and other substituents on the naphthalene (B1677914) core significantly influences these properties.

Fluorescence Quantum Yield Determination and Factors Influencing Efficiency

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon. Factors that influence the quantum yield include the rigidity of the molecule, the nature of its substituents, and the solvent environment. For instance, studies on diphenylnaphthalenes have shown that substitution at the α-positions (like the 1 and 4 positions) of the naphthalene ring can lead to higher fluorescence quantum yields compared to substitution at the β-positions. nih.gov The bulky propan-2-yl group at the 2-position in this compound would likely introduce steric hindrance, potentially affecting the planarity of the molecule and, consequently, its quantum yield.

Fluorescence Lifetime Measurements and Excited State Dynamics

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore and can be influenced by various factors, including temperature, solvent, and the presence of quenching agents. researchgate.net Time-resolved fluorescence spectroscopy is used to measure lifetimes, which are typically in the nanosecond range for organic fluorophores. nih.gov The lifetime provides insights into the dynamics of the excited state and the competition between radiative (fluorescence) and non-radiative decay pathways.

Excited State Deactivation Pathways and Non-Radiative Processes

Upon excitation, a molecule does not exclusively relax through fluorescence. Several non-radiative pathways compete with emission, leading to a quantum yield of less than one. These processes include internal conversion (transition between electronic states of the same multiplicity), intersystem crossing (transition between electronic states of different multiplicity, e.g., from a singlet to a triplet state), and vibrational relaxation. The rates of these non-radiative processes are highly dependent on the molecular structure and its interaction with the surroundings. For naphthalene and its derivatives, intersystem crossing to the triplet state is a significant deactivation pathway.

Solid-State Photoluminescence of Diphenylnaphthalene Derivatives

The photoluminescent properties of molecules can be significantly different in the solid state compared to in solution. In the solid state, intermolecular interactions, such as π-π stacking, and the specific crystal packing arrangement play a crucial role in determining the emission characteristics. For many aromatic compounds, aggregation in the solid state can lead to fluorescence quenching. However, some diphenylnaphthalene derivatives have been shown to exhibit significant solid-state emission. nih.gov The crystal structure, particularly the degree of overlap between the aromatic rings of adjacent molecules, is a key determinant of the solid-state fluorescence properties. The bulky propan-2-yl group in this compound might hinder close packing of the naphthalene cores, potentially influencing its solid-state emission behavior.

Influence of Substituents on Electronic and Optical Properties

The electronic and optical properties of naphthalene derivatives are highly sensitive to the nature and position of substituents on the aromatic core. The introduction of various functional groups can significantly alter the absorption and emission characteristics, as well as the underlying electronic transitions, by modifying the electron density distribution within the molecule. While direct research on this compound is not extensively available, the principles governing substituent effects in other naphthalene systems provide a strong framework for understanding its photophysical behavior.

The phenyl and propan-2-yl groups in this compound are expected to influence its electronic properties. The phenyl groups at the 1 and 4-positions can extend the π-conjugation of the naphthalene core, which generally leads to a bathochromic (red) shift in the absorption and emission spectra. The propan-2-yl group at the 2-position, being an alkyl group, is a weak electron-donating group and may cause slight shifts in the spectral properties.

Research on related substituted naphthalenes demonstrates that both electron-donating and electron-withdrawing groups can dramatically influence the photophysical properties of organic chromophores. nih.gov For instance, the introduction of silyl (B83357) groups, which are electron-donating, at the 1- and 1,4-positions of naphthalene causes shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities. nih.gov Similarly, electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like cyano at various positions also induce bathochromic shifts in absorption maxima. nih.govresearchgate.net

In the case of naphthalenediimides, a comprehensive theoretical study showed that a wide range of substituents from groups 14-17 of the periodic table can tune the lowest dipole-allowed singlet excitation (S₀-S₁) from 3.39 eV to 2.42 eV. nih.gov This highlights the profound impact of substituent choice on the electronic energy levels. The primary cause for the bathochromic shift with many substituents is the mesomeric destabilization of the Highest Occupied Molecular Orbital (HOMO). nih.gov

Furthermore, the steric bulk of substituents can also play a role. For example, in some silyl-substituted naphthalenes, the steric repulsion between bulky groups and adjacent hydrogens can lead to more significant changes in absorption and fluorescence properties. nih.gov The planarity of the molecule is also a critical factor; in some cases, increased steric hindrance from multiple substitutions can lead to deformations that reduce the effectiveness of the substituents in altering the electronic properties. nih.gov

The following table summarizes the general effects of different types of substituents on the photophysical properties of the naphthalene core, based on findings from various derivatives.

| Substituent Type | Position on Naphthalene Core | General Effect on Absorption (λmax) | General Effect on Emission (λem) | Reference |

| Electron-Donating (e.g., -OCH₃, -Si(CH₃)₃) | 1, 4, 5 | Bathochromic Shift (Red Shift) | Bathochromic Shift, Increased Intensity | nih.govresearchgate.net |

| Electron-Withdrawing (e.g., -CN) | 4, 5 | Bathochromic Shift (Red Shift) | Bathochromic Shift | nih.govresearchgate.net |

| Phenyl | 1, 4 | Bathochromic Shift (Red Shift) | Bathochromic Shift | Inferred |

| Alkyl (e.g., propan-2-yl) | 2 | Minor Bathochromic Shift | Minor Bathochromic Shift | Inferred |

Detailed research findings on specific naphthalene derivatives further illustrate these principles. For example, a study on 1- and 1,4-silyl-substituted naphthalenes provided quantitative data on the shifts in absorption and emission maxima.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Molar Absorption Coefficient (ε) | Reference |

| Naphthalene | 275, 312 | 322, 336 | 5700, 290 | mdpi.com |

| 1-(Trimethylsilyl)naphthalene | 284, 319 | 327, 341 | 6800, 400 | mdpi.com |

| 1,4-Bis(trimethylsilyl)naphthalene | 294, 327 | 335, 348 | 8100, 600 | mdpi.com |

| 4-Methoxy-1-(trimethylsilyl)naphthalene | 300, 330 | 345 | 7200, 800 | nih.gov |

| 4-Cyano-1-(trimethylsilyl)naphthalene | 290, 325 | 340 | 9500, 550 | nih.gov |

| 5-Cyano-1-(trimethylsilyl)naphthalene | 288, 323 | 338 | 8900, 500 | nih.gov |

Data presented is based on studies of various substituted naphthalenes and serves as a reference for the expected influence of substituents.

Mechanistic Studies of Reactivity Pathways Involving 1,4 Diphenyl 2 Propan 2 Yl Naphthalene Scaffold

Kinetics and Mechanism of Oxidation Reactions of Naphthalene (B1677914) Derivatives

The oxidation of naphthalene and its derivatives has been a subject of extensive study, with various oxidants and catalytic systems being employed. researchgate.net The kinetics of these reactions are highly dependent on the nature of the oxidant, the solvent system, and the substitution pattern on the naphthalene ring. cdnsciencepub.comjchps.com For instance, the oxidation of naphthalene by potassium permanganate (B83412) in an acidic aqueous acetic acid medium follows first-order kinetics with respect to the oxidant, the substrate, and the acid. jchps.com The reaction is believed to proceed through an initial electrophilic attack by the oxidant, followed by the decomposition of an intermediate complex in the rate-determining step. jchps.com

In the case of 1,4-Diphenyl-2-(propan-2-yl)naphthalene, the rate and mechanism of oxidation would be significantly influenced by its bulky and electronically active substituents. The isopropyl group at the C2 position is an electron-donating group, which would activate the naphthalene ring towards electrophilic attack by an oxidizing agent. Conversely, the phenyl groups at C1 and C4, while capable of resonance, can be inductively electron-withdrawing, potentially moderating the ring's reactivity.

Catalytic oxidation systems, such as those employing iron(III) TAML activators with hydrogen peroxide, have been shown to be effective for the degradation of naphthalene in aqueous environments. nih.gov The mechanism often involves electron transfer from the naphthalene to an oxidized catalyst species. nih.gov For this compound, the steric bulk might influence the binding of the molecule to the catalyst's active site, thereby affecting the efficiency of the catalytic cycle.

| Oxidant/Catalyst System | General Mechanistic Features for Naphthalenes | Anticipated Influence of Substituents on this compound |

| Potassium Permanganate (KMnO₄) | First-order kinetics; acid-catalyzed; involves intermediate complex formation and decomposition. jchps.com | Isopropyl group may accelerate the reaction electronically, while overall steric hindrance from all substituents may decrease the rate. |

| Ruthenium Tetroxide (RuO₄) | Accelerated by electron-donating substituents; involves a change in hybridization of carbon atoms from sp² to sp³. cdnsciencepub.com | The electron-donating isopropyl group would favor the reaction, but steric hindrance is a significant counteracting factor. |

| Iron(III) TAML/H₂O₂ | Catalytic cycle involving electron transfer from naphthalene to the oxidized iron species. nih.gov | Steric bulk may hinder the interaction with the catalyst's active site, potentially lowering the catalytic efficiency. |

Electrophilic Aromatic Substitution (EAS) Pathways on Substituted Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds like naphthalene. wikipedia.orglibretexts.org Naphthalene is generally more reactive than benzene (B151609) towards electrophiles and typically undergoes substitution at the C1 (α) position due to the formation of a more stable carbocation intermediate (arenium ion) where the positive charge can be delocalized over one ring while leaving the other benzene ring intact. wordpress.comvpscience.org

For this compound, the positions on the substituted ring (C3) and the unsubstituted ring (C5, C6, C7, C8) are available for substitution. The directing effects of the existing substituents will determine the regiochemical outcome of an EAS reaction.

Isopropyl group (at C2): This is an alkyl group, which is an activating, ortho-, para-director. It would direct incoming electrophiles to the C1 and C3 positions. However, the C1 position is already occupied by a phenyl group. The C3 position is sterically hindered by the adjacent isopropyl and C4-phenyl groups.

Phenyl groups (at C1 and C4): Phenyl groups are generally deactivating due to their inductive effect but are ortho-, para-directors because of their ability to stabilize the arenium ion intermediate through resonance. The C1-phenyl group would direct towards the C2 and C8a positions, while the C4-phenyl group would direct towards the C3 and C4a positions. These positions are either already substituted or sterically inaccessible.

In polysubstituted naphthalenes, regioselectivity in EAS is often dictated by a balance between electronic directing effects and steric hindrance. canterbury.ac.nz For the this compound molecule, steric effects are expected to be the dominant factor in determining the site of substitution. youtube.com

The C5 and C8 positions of the unsubstituted ring are α-positions and are electronically more favorable for substitution than the β-positions (C6 and C7). However, the C5 position is subject to peri-interactions with the phenyl group at C4, and the C8 position experiences steric hindrance from the phenyl group at C1. The extent of this steric hindrance will depend on the size of the incoming electrophile. For smaller electrophiles, substitution might still occur at C5 or C8. For bulkier electrophiles, the reaction may be directed to the less sterically encumbered C6 position (a β-position), despite it being electronically less favored.

Therefore, the nitration of this compound, for example, would likely yield a mixture of isomers with substitution on the second ring, with the precise ratio depending on the reaction conditions. The steric repulsion between the existing substituents and the incoming electrophile in the transition state will be a critical determinant of the product distribution. wordpress.com

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including naphthalenes. nih.govresearchgate.netdntb.gov.ua These reactions often employ a directing group to position the catalyst in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization.

In the absence of a strong directing group on the this compound scaffold, achieving high regioselectivity in C-H activation can be challenging. The reaction would likely be governed by the intrinsic electronic properties and steric accessibility of the various C-H bonds. Potential sites for C-H activation include the unsubstituted naphthalene ring (C5-C8), the C3 position on the substituted ring, and the ortho-positions of the two phenyl substituents.

Recent advances have described dearomative difunctionalization of naphthalene derivatives via palladium catalysis, proceeding through π-allylpalladium intermediates. nih.govrsc.org While these specific examples often involve tethered nucleophiles, they highlight the potential for complex transformations of the naphthalene core. For this compound, a similar dearomative pathway could be envisioned, although the steric bulk would heavily influence the feasibility and outcome of such a reaction.

The steric hindrance around the substituted naphthalene ring might favor C-H activation at the less hindered positions of the phenyl groups or the C6/C7 positions of the unsubstituted ring. The development of specific ligands for the palladium catalyst could potentially tune the regioselectivity of the C-H functionalization. nih.gov

Catalytic Transformations Involving the Naphthalene Core

The naphthalene core can undergo various catalytic transformations, with catalytic hydrogenation being one of the most common. researchgate.net The reduction of naphthalene typically proceeds in a stepwise manner, first yielding tetralin (1,2,3,4-tetrahydronaphthalene) and then, under more forcing conditions, decalin (decahydronaphthalene). vpscience.org The regioselectivity of the hydrogenation is influenced by the catalyst and the substituents on the naphthalene ring.

For this compound, catalytic hydrogenation would be expected to occur preferentially on the unsubstituted ring due to the significant steric hindrance on the substituted ring. This would lead to the formation of a tetralin derivative where the ring bearing the phenyl and isopropyl groups remains aromatic.

| Catalytic Transformation | General Description | Expected Outcome for this compound |

| Hydrogenation | Reduction of the aromatic rings, typically with H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). vpscience.orgrsc.org | Preferential reduction of the unsubstituted ring to form a tetralin derivative due to steric hindrance on the substituted ring. |

| Dehydrogenation | Aromatization of hydroaromatic rings, often the reverse of hydrogenation. rsc.org | Not directly applicable unless starting from a partially hydrogenated derivative. |

| Reforming | Isomerization and other structural rearrangements catalyzed at high temperatures, often over acidic catalysts. acs.org | Complex mixture of products; potential for dealkylation or migration of the isopropyl and phenyl groups. |

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the characterization or theoretical modeling of transient species such as reaction intermediates and transition states. In the context of the reactions of this compound, several types of intermediates are pertinent.

In electrophilic aromatic substitution reactions, the key intermediates are σ-complexes or arenium ions. libretexts.org For substitution on the this compound scaffold, the stability of the possible arenium ions would determine the regiochemical outcome. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these intermediates and the transition states leading to them, providing insight into the preferred reaction pathway. researchgate.net The steric strain induced by the bulky substituents in the transition state for attack at different positions would be a key factor influencing the activation energy.

In oxidation reactions, the formation of radical cations or cyclic ester intermediates (e.g., with permanganate or ruthenate) has been proposed. cdnsciencepub.com The structure and stability of these intermediates for the heavily substituted this compound would be significantly different from those of unsubstituted naphthalene.

For palladium-catalyzed C-H activation, the mechanism typically involves the formation of organopalladium intermediates. In dearomative reactions, π-allylpalladium complexes are key intermediates. nih.gov The geometry and stability of these organometallic species would be highly sensitive to the steric environment created by the phenyl and isopropyl groups, which could influence the subsequent reaction steps and the stereochemical outcome. Theoretical studies on the oxidation of naphthalene initiated by hydroxyl radicals have also provided detailed information on the potential energy surfaces and the various intermediates and transition states involved. acs.orgresearchgate.net

Theoretical Frameworks for Structure Property Relationships in Substituted Naphthalenes, with Reference to 1,4 Diphenyl 2 Propan 2 Yl Naphthalene

Correlation Between Molecular Structure and Electronic Properties

The electronic properties of naphthalene (B1677914) derivatives are governed by the distribution and energy of their π-electrons. Naphthalene is an aromatic hydrocarbon with 10 π-electrons delocalized over the fused ring system. quora.commsu.edu This delocalization results in a significant resonance stabilization energy, although it is slightly less per ring than that of benzene (B151609). msu.edu Substitution on the naphthalene core introduces perturbations to this π-system, altering key electronic parameters such as ionization potential, electron affinity, and the energy of the frontier molecular orbitals (HOMO and LUMO).

Substituents can modify the electronic landscape through inductive and resonance effects. The reactivity of naphthalene in electrophilic aromatic substitution is higher than that of benzene, a trait that can be further modulated by attached functional groups. wikipedia.orglibretexts.org For 1,4-Diphenyl-2-(propan-2-yl)naphthalene, the phenyl groups and the isopropyl group each contribute uniquely to the electronic structure of the parent naphthalene core.

Influence of Substituent Position and Nature on Electronic Parameters

The electronic impact of a substituent on the naphthalene ring is highly dependent on its chemical nature and its point of attachment. The naphthalene skeleton has two distinct positions for monosubstitution: the α-position (carbons 1, 4, 5, 8) and the β-position (carbons 2, 3, 6, 7). Electrophilic attacks, for instance, preferentially occur at the α-position because the corresponding carbocation intermediate is better stabilized by resonance, with seven resonance structures, four of which retain a full aromatic benzene ring. wikipedia.org

In this compound:

Isopropyl Group (at C2): This is an alkyl group attached at a β-position. As an alkyl group, it primarily acts as a weak electron-donating group through an inductive effect. acs.org This effect increases the electron density in the naphthalene ring system.

The combination of these substituents leads to a complex electronic environment. The electron-donating isopropyl group can influence the energy of the HOMO, while the extended conjugation provided by the phenyl groups can affect both HOMO and LUMO energies, thereby tuning the HOMO-LUMO gap, which is a critical parameter for determining the molecule's electronic and optical properties.

Table 1: General Effects of Substituent Types on Naphthalene Electronic Properties

| Substituent Type | Electronic Effect | Impact on Naphthalene Core | Example Groups |

| Alkyl | Electron-donating (Inductive) | Increases electron density, raises HOMO energy. acs.org | Isopropyl, Methyl |

| Phenyl | Extended Conjugation (Resonance) | Can donate or withdraw π-electrons, lowers HOMO-LUMO gap. | Phenyl |

| Halogen | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivates the ring towards electrophilic substitution. iau.ir | -F, -Cl, -Br |

| Amino/Hydroxyl | Strong Electron-donating (Resonance) | Activates the ring, raises HOMO energy significantly. nih.gov | -NH₂, -OH |

| Carbonyl/Nitro | Strong Electron-withdrawing (Resonance & Inductive) | Deactivates the ring, lowers LUMO energy significantly. nih.gov | -CHO, -NO₂ |

Role of Steric Crowding and Conformational Freedom

Steric hindrance plays a critical role in the geometry and, consequently, the electronic properties of substituted naphthalenes, particularly with bulky substituents at adjacent or peri (1,8) positions. scispace.com In this compound, significant steric crowding arises from the interactions between the C1-phenyl group, the C2-isopropyl group, and the hydrogen atom at the C8 (peri) position.

This steric repulsion forces the substituents, especially the phenyl rings, to twist out of the plane of the naphthalene core. This dihedral angle twist has a profound impact:

Reduced Conjugation: The degree of π-conjugation between the phenyl groups and the naphthalene ring is dependent on the cosine of the dihedral angle. A larger twist angle reduces orbital overlap, thereby diminishing the electronic communication between the substituent and the aromatic core.

Distortion of Naphthalene Skeleton: Severe steric strain, such as that found in highly substituted peri-naphthalenes, can lead to a distortion of the naphthalene ring itself, causing it to deviate from planarity. scispace.comnih.gov This distortion can alter bond lengths and angles, further influencing the electronic and photophysical properties. nih.gov

Conformational Isomers: The rotation of the phenyl and isopropyl groups around their single bonds to the naphthalene ring may be hindered, potentially leading to stable conformational isomers (atropisomers) at low temperatures.

The balance between the electronic benefits of conjugation and the energetic penalty of steric hindrance determines the molecule's final, most stable conformation.

Topological Descriptors and Predictive Models for PAH Properties

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies utilize topological descriptors to build predictive models for the properties of molecules like Polycyclic Aromatic Hydrocarbons (PAHs). biointerfaceresearch.comresearchgate.net These descriptors are numerical invariants derived from the molecular graph that characterize the molecule's size, shape, branching, and complexity. biointerfaceresearch.comactachemicamalaysia.com

For a complex molecule like this compound, calculating properties experimentally can be challenging. Predictive models based on topological indices offer a valuable alternative. nih.goveurekaselect.com These models correlate the calculated descriptors with known physicochemical properties (e.g., boiling point, enthalpy of formation) or biological activities of a training set of related molecules. researchgate.netmdpi.com

Table 2: Examples of Topological Descriptors for PAHs

| Descriptor | Description | Information Encoded |

| Wiener Index (W) | The sum of distances between all pairs of vertices in the molecular graph. | Molecular size and branching. |

| Randić Index (χ) | Based on the degrees of adjacent vertices, reflects branching. | Molecular branching and complexity. actachemicamalaysia.com |

| Atom-Bond Connectivity (ABC) Index | Correlates well with the heat of formation of alkanes. | Strain energy and stability. actachemicamalaysia.com |

| Geometric-Arithmetic (GA) Index | Based on the geometric and arithmetic means of vertex degrees. | Correlates with various physicochemical properties. actachemicamalaysia.com |

| Zagreb Indices (M₁, M₂) | Based on the sum of squares of vertex degrees (M₁) or the sum of products of degrees of adjacent vertices (M₂). | Molecular branching. actachemicamalaysia.com |

These indices can be calculated for this compound and used in established QSPR models for PAHs to estimate its properties.

Delocalization of Pi Electrons and Aromaticity in Substituted Naphthalenes

Aromaticity is a fundamental concept describing the high stability of cyclic, planar molecules with delocalized (4n+2) π-electrons. Naphthalene is aromatic, but the two fused rings are not electronically equivalent. quora.commsu.edu Resonance structures show that the C1-C2 bond has more double-bond character than the C2-C3 bond. msu.edu

Substituents can influence the degree of π-electron delocalization and the local aromaticity of the individual rings. researchgate.netrsc.org The introduction of the phenyl and isopropyl groups to the naphthalene core in this compound will modulate its aromatic character.

The electron-donating isopropyl group will increase the electron density, potentially enhancing aromaticity.

The phenyl groups, if twisted due to steric hindrance, will have a limited effect on the delocalization within the naphthalene core itself.

Aromaticity can be quantified using computational methods:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. iau.irmdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values indicate strong aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. acs.orgresearchgate.net

Computational analysis of this compound would likely show that the aromaticity of the substituted ring is slightly different from that of the unsubstituted ring.

Interplay of Substituents and Core Structure in Determining Photophysical Characteristics

The photophysical properties of naphthalene derivatives, such as their UV-visible absorption and fluorescence spectra, are directly related to their electronic structure. mdpi.comrsc.org The parent naphthalene molecule has characteristic absorption bands corresponding to π-π* transitions.

Substituents can significantly alter these properties:

Bathochromic Shift (Red Shift): Substituents that extend the π-conjugated system (like phenyl groups) or donate electron density (like alkyl groups) typically lower the energy gap between the ground and excited states. acs.org This results in the absorption and emission spectra shifting to longer wavelengths.

Hypsochromic Shift (Blue Shift): Electron-withdrawing groups can sometimes lead to a shift to shorter wavelengths.

Quantum Yield: The efficiency of fluorescence can be affected by the rigidity of the molecule and the nature of the excited state. For instance, intramolecular charge transfer (ICT) can occur in naphthalenes with donor-acceptor pairs, often leading to solvatochromism (a change in color with solvent polarity). mdpi.com

For this compound, the extended conjugation from the phenyl groups is expected to cause a significant bathochromic shift compared to unsubstituted naphthalene. However, the degree of this shift will be moderated by the steric-induced twist of the phenyl rings. The non-planar conformation may disrupt the planarity required for efficient emission, potentially affecting the fluorescence quantum yield.

Computational Approaches to Elucidate Structure-Reactivity Relationships

Computational chemistry provides powerful tools for investigating the link between molecular structure and reactivity in complex molecules like substituted naphthalenes. researchgate.netajpchem.org Methods such as Density Functional Theory (DFT) are widely used to predict various molecular properties. iau.irnih.govmdpi.com

For this compound, computational approaches can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including the twist angles of the phenyl and isopropyl groups and any deviation from planarity in the naphthalene core.

Calculate Electronic Properties: Compute the energies and shapes of the HOMO and LUMO, the molecular electrostatic potential surface, and atomic charges to understand the molecule's reactivity and intermolecular interaction sites. ajpchem.org

Predict Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate UV-visible absorption spectra, helping to interpret experimental data and understand the nature of electronic transitions. iau.ir

Evaluate Rotational Barriers: Calculate the energy required to rotate the substituent groups, providing insight into the molecule's conformational flexibility. ajpchem.org

These computational studies can provide a detailed, atomistic understanding of how the specific substitution pattern in this compound gives rise to its unique properties, complementing and guiding experimental investigations. ajpchem.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.